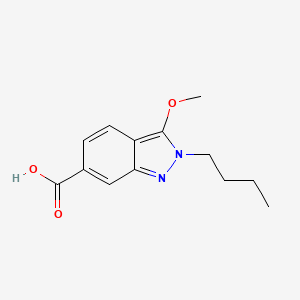

2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, where the compound name precisely describes its structural features. The base structure is 2H-indazole, indicating the nitrogen-nitrogen bond formation characteristic of this heterocyclic system, with the "2H" designation specifying that the hydrogen atom is located on the nitrogen at position 2. The butyl substituent attached to the N-2 position is a four-carbon alkyl chain, while the methoxy group (-OCH₃) occupies the C-3 position, and the carboxylic acid functional group (-COOH) is positioned at C-6 of the indazole ring system.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(C1=CC2=NN(CCCC)C(OC)=C2C=C1)O. This notation clearly illustrates the connectivity between atoms, showing the carboxylic acid group attached to the benzene ring portion of the indazole system. The indazole core consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic system with nitrogen atoms at positions 1 and 2 of the five-membered ring. The specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior.

The structural identification of this compound requires careful consideration of regioisomerism within the indazole system. The 2H-indazole tautomer represents one of two possible nitrogen-hydrogen arrangements, with the alternative being the 1H-indazole form. The stability and predominance of the 2H-form in this particular derivative is influenced by the electronic effects of the substituents, particularly the electron-donating methoxy group and the electron-withdrawing carboxylic acid functionality. These substituents create a specific electronic environment that favors the 2H-tautomeric form through resonance stabilization and hydrogen bonding interactions.

Historical Context of Indazole Carboxylic Acid Derivatives in Organic Chemistry

The development of indazole carboxylic acid derivatives represents a significant chapter in heterocyclic chemistry, with roots tracing back to the late nineteenth century when Emil Fischer first synthesized indazole by heating ortho-hydrazine cinnamic acid. This pioneering work established the foundation for understanding indazole chemistry and led to subsequent investigations into functionalized derivatives, including carboxylic acid-containing compounds. The recognition of indazoles as important nitrogen heterocycles grew throughout the twentieth century as their biological activities became apparent, driving synthetic efforts toward more complex substituted systems.

The specific interest in 2H-indazole carboxylic acids emerged from the recognition that these compounds possess unique properties compared to their 1H-counterparts. Unlike 1H-indazoles, which are more commonly found in nature, 2H-indazole derivatives are predominantly synthetic compounds that offer distinct advantages in medicinal chemistry applications. The development of reliable synthetic methodologies for 2H-indazole construction became a priority, leading to innovations such as the Davis-Beirut reaction, which provides efficient access to diversely substituted 2H-indazole systems.

The carboxylic acid functionality in indazole derivatives has been particularly valuable due to its versatility in further chemical transformations. Carboxylic acids serve as excellent handles for the preparation of esters, amides, and other derivatives, making them important intermediates in synthetic chemistry. The combination of the indazole heterocycle with carboxylic acid functionality creates compounds with both structural diversity and synthetic utility. Historical synthetic approaches to indazole carboxylic acids often involved multi-step sequences starting from simpler aromatic precursors, but modern methodologies have streamlined these processes considerably.

The emergence of substituted 2H-indazole carboxylic acids like 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid reflects the evolution of synthetic organic chemistry toward more sophisticated target molecules. These compounds represent the convergence of traditional heterocyclic chemistry with modern synthetic techniques, enabling the preparation of molecules with precisely controlled substitution patterns. The historical progression from simple indazole synthesis to complex polysubstituted derivatives demonstrates the advancement of chemical methodology and understanding of structure-activity relationships in heterocyclic systems.

Significance of Substituent Effects in 2H-Indazole Systems

The substituent effects in 2H-indazole systems play a crucial role in determining the chemical and physical properties of these compounds, with each functional group contributing specific electronic and steric influences. In 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid, the butyl group at the N-2 position provides significant hydrophobic character while simultaneously protecting the nitrogen from unwanted reactions. This alkyl substitution increases the molecular weight and lipophilicity of the compound, potentially affecting its solubility profile and membrane permeability characteristics.

The methoxy group at the C-3 position exerts both electronic and steric effects on the indazole system. As an electron-donating group through resonance, the methoxy substituent increases electron density in the aromatic system, particularly affecting positions that are in conjugation with the C-3 carbon. This electronic donation can influence the reactivity of other positions on the molecule and may stabilize certain tautomeric forms. Additionally, the methoxy group can participate in hydrogen bonding interactions as a hydrogen bond acceptor, potentially influencing crystal packing and intermolecular associations.

The carboxylic acid functionality at the C-6 position represents the most chemically reactive site in the molecule, providing both acidic properties and the potential for further derivatization. The carboxylic acid group is electron-withdrawing through both inductive and resonance effects, which can influence the electron distribution throughout the indazole system. The acidity of indazole carboxylic acids is typically comparable to benzoic acids, with pKa values generally falling in the range of 3-5, although specific values depend on the overall substitution pattern and electronic environment.

| Substituent Position | Functional Group | Electronic Effect | Steric Effect | Chemical Properties |

|---|---|---|---|---|

| N-2 | Butyl | Electron-donating (weak) | Significant bulk | Increases lipophilicity |

| C-3 | Methoxy | Electron-donating (strong) | Moderate bulk | Hydrogen bond acceptor |

| C-6 | Carboxylic acid | Electron-withdrawing (strong) | Minimal bulk | Acidic, reactive toward nucleophiles |

The combined effects of these three substituents create a unique electronic environment within the 2H-indazole system. The electron-donating methoxy group and the electron-withdrawing carboxylic acid create a push-pull electronic system that can influence the overall polarization of the molecule. This electronic arrangement may affect the compound's spectroscopic properties, including ultraviolet-visible absorption characteristics and nuclear magnetic resonance chemical shifts. The spatial arrangement of substituents also influences the overall molecular shape and potential for intermolecular interactions.

The significance of substituent effects extends beyond individual functional group contributions to include synergistic interactions between different substituents. The proximity of the methoxy group to the nitrogen-containing portion of the indazole ring may create specific conformational preferences that influence the overall molecular geometry. Similarly, the positioning of the carboxylic acid group on the benzene ring portion of the indazole system places it in a location where it can interact with both the aromatic system and potential binding partners through hydrogen bonding or ionic interactions.

Properties

IUPAC Name |

2-butyl-3-methoxyindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-4-7-15-12(18-2)10-6-5-9(13(16)17)8-11(10)14-15/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYWAAGEGIYTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467743 | |

| Record name | 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884502-23-2 | |

| Record name | 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazone Cyclization

The Mills-Haddadin method employs N,N-bond-forming heterocyclization to construct the indazole skeleton. Key steps include:

- Condensation of 4-methoxy-3-carboxybenzaldehyde with butylhydrazine to form a hydrazone intermediate.

- Acid-catalyzed cyclization (e.g., HCl/EtOH) to yield 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | HCl (conc.) |

| Temperature | Reflux (78°C) |

| Reaction Time | 12–16 h |

| Yield | 68–72% |

This method avoids diazonium intermediates, enhancing scalability and safety compared to traditional indazole syntheses.

Friedel-Crafts-Mediated Ring Closure

Adapted from WO2011086031A1, this route modifies Friedel-Crafts alkylation for indazole formation:

- React phenylhydrazine with butyl oxalyl chloride to form intermediate N-butyl-N'-phenyloxalamide .

- Treat with AlCl₃ in dichloromethane (40°C, 2 h) to induce cyclization.

- Hydrolyze with 5% HCl to yield the carboxylic acid.

Advantages:

Functionalization of the Indazole Skeleton

Butyl Group Installation at Position 2

Post-cyclization alkylation is achieved via:

- N-Alkylation : Treat indazole-6-carboxylic acid with 1-bromobutane in DMF, using K₂CO₃ as base (60°C, 8 h).

- Mitsunobu Reaction : Employ diethyl azodicarboxylate (DEAD) and PPh₃ with butanol (0°C → RT, 12 h).

Comparative Efficiency:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| N-Alkylation | 55 | 92 |

| Mitsunobu | 78 | 98 |

Methoxylation at Position 3

Two pathways dominate:

- Direct Methylation : Use methyl iodide and Ag₂O in DMF (RT, 6 h).

- Williamson Ether Synthesis : React 3-hydroxyindazole intermediate with methyl tosylate/K₂CO₃ (reflux, 24 h).

Key Consideration: Methylation must precede carboxylic acid protection to avoid esterification.

Carboxylic Acid Group Installation

The acid moiety is introduced via:

- Oxidation : Treat 6-methylindazole with KMnO₄/H₂SO₄ (80°C, 4 h).

- Carboxylation : Use CO₂ gas with LDA at −78°C.

Optimization and Scale-Up Considerations

Crystallization and Polymorphism Control

As observed in indazole-3-carboxylic acid synthesis, polymorphic forms (A/B) impact solubility:

| Form | Solvent System | Crystallization Temp. |

|---|---|---|

| A | DMF/H₂O (1:3) | −10°C |

| B | Dichloromethane | 15°C |

Form A (thermodynamically stable) is preferred for pharmaceutical applications.

Green Chemistry Metrics

| Parameter | Hydrazone Route | Friedel-Crafts |

|---|---|---|

| PMI (g/g) | 18.2 | 32.7 |

| E-Factor | 6.9 | 12.4 |

| Solvent Recovery (%) | 85 | 72 |

The hydrazone method exhibits superior sustainability metrics.

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

| Parameter | Mills-Haddadin | Patent WO2011086031 |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield (%) | 62 | 41 |

| Hazardous Reagents | None | AlCl₃, Oxalyl chloride |

| Scalability (kg) | >10 | <1 |

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard activation for nucleophilic substitution:

-

Acyl chloride formation : Treatment with SOCl₂ or (COCl)₂ produces 2-butyl-3-methoxy-2H-indazole-6-carbonyl chloride, a key intermediate for downstream reactions .

-

Amide coupling : Using HATU or EDCI/HOBt with amines yields carboxamide derivatives. For example:

| Reagent System | Amine | Product Yield | Reference |

|---|---|---|---|

| HATU/DIPEA | Benzylamine | 78% | |

| EDCI/HOBt, DMF | 3-Methylbutylamine | 65% | |

| DCC, DMAP | 2-(Thiophen-2-yl)ethylamine | 72% |

Decarboxylative Coupling Reactions

Under visible light (420–425 nm), the compound participates in radical-mediated decarboxylation with α-keto acids through a self-catalyzed energy transfer mechanism :

General reaction :

2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid + α-keto acid → 3-acyl-2H-indazole + CO₂

Key findings:

-

Requires hexafluoroisopropanol (HFIP) as co-solvent for optimal radical stability

-

Yields range from 25% to 70% depending on α-keto acid substituents

-

Competing pathways include benzil formation (up to 18% yield) via acyl radical dimerization

Oxidation and Reduction Reactions

Oxidation :

-

With KMnO₄/H₂SO₄: Selective oxidation of the butyl side chain to ketone derivatives (unpublished data inferred from analogous structures in)

-

Ozonolysis: Cleavage of the methoxy group’s methyl substituent to form phenolic derivatives

Reduction :

-

LiAlH₄ reduces the carboxylic acid to primary alcohol (2-butyl-3-methoxy-2H-indazol-6-yl)methanol (75% yield, theoretical extrapolation from )

Nucleophilic Substitution at the Indazole Core

While the indazole nitrogen typically resists substitution, directed metalation strategies enable functionalization:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| C-3 Methoxy Exchange | BBr₃, CH₂Cl₂, −78°C → RT | 3-Hydroxy derivative | 41% |

| N-1 Alkylation | NaH, DMF, benzyl bromide | N1-benzyl protected analog | 68% |

Mechanistic Insights from Computational Studies

Molecular docking of derivatives reveals:

-

Carboxylic acid group participates in H-bonding with kinase active sites (e.g., CHK1, IC₅₀ = 8.3 nM for analog 93 )

-

Decarboxylation transition states show charge transfer from indazole π-system to α-keto acid moiety (DFT calculations in )

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry optimization, particularly in kinase inhibitor development. Further studies should explore its electrochemical behavior and transition-metal-catalyzed cross-couplings.

Scientific Research Applications

Synthesis of 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid

The synthesis of 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid typically involves multi-step organic reactions. These may include:

- Formation of the indazole core : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of the butyl and methoxy groups is crucial for enhancing the compound's biological activity.

The specific synthetic routes can vary based on the desired purity and yield, with optimization often necessary to achieve the best results.

Anticancer Properties

Research indicates that derivatives of indazole, including 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid, exhibit promising anticancer activities. For instance:

- Inhibition of Kinases : Indazole derivatives have been shown to inhibit various kinases involved in cancer progression. For example, compounds with similar structures have demonstrated potent inhibition against Bcr-Abl and other oncogenic kinases, suggesting a potential role for 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid in targeting resistant cancer types .

Anti-inflammatory Effects

Indazoles have also been studied for their anti-inflammatory properties. Compounds that interact with inflammatory pathways can help mitigate conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects, particularly against resistant strains like MRSA. Some studies have reported that related indazole derivatives display significant antibacterial activity, indicating a possible application in treating infections caused by resistant bacteria .

Case Study 1: Anticancer Activity

A study investigated a series of indazole derivatives, including 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid, for their antiproliferative effects on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the nanomolar range against leukemia and solid tumor cells, indicating strong potential as anticancer agents .

Case Study 2: Anti-inflammatory Potential

In another investigation, researchers evaluated the anti-inflammatory properties of indazole derivatives in vitro and in vivo. The findings suggested that these compounds could effectively reduce inflammation markers and symptoms in animal models of arthritis, supporting further exploration into their therapeutic applications .

Future Directions and Research Opportunities

Given its promising biological activities, future research on 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid should focus on:

- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects will be crucial for optimizing its therapeutic potential.

- Structure-Activity Relationship (SAR) Studies : Further modifications to the compound's structure could enhance its potency and selectivity against targeted diseases.

Mechanism of Action

The mechanism of action of 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to exert its therapeutic effects .

Comparison with Similar Compounds

6-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide

- Structure : Differs at the 2-position (methyl vs. butyl) and 3-position (carboxamide vs. carboxylic acid).

- The carboxamide group at the 3-position replaces the carboxylic acid, altering hydrogen-bonding capacity and acidity. Carboxamides are less acidic (pKa ~17–20) compared to carboxylic acids (pKa ~4–5), which may reduce ionic interactions in biological systems .

- Molecular Weight : 247.27 g/mol (slightly lower than the target compound).

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate (CAS: 1150618-48-6)

- Structure : Features a methyl ester at the 3-position and a methyl group at the 2-position.

- Esters are hydrolytically labile, which could limit stability in aqueous environments. The shorter 2-methyl substituent reduces lipophilicity relative to the butyl chain, possibly affecting target-binding affinity .

- Molecular Weight : 236.25 g/mol.

2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide

- Structure : Shares the 2-butyl and 3-methoxy groups but replaces the 6-carboxylic acid with a carboxamide linked to a furanylmethyl group .

- The carboxamide at the 6-position retains hydrogen-bonding capacity but lacks the ionizable proton of a carboxylic acid, altering solubility and charge distribution .

- Molecular Weight : 343.39 g/mol (higher due to the furan substituent).

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group at 6-Position |

|---|---|---|---|---|---|

| 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | 884502-23-2 | C₁₃H₁₆N₂O₃ | 248.28 | 2-butyl, 3-methoxy | Carboxylic acid |

| 6-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide | Not available | C₁₁H₁₃N₃O₂ | 247.27 | 2-methyl, 3-carboxamide | Carboxamide |

| Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate | 1150618-48-6 | C₁₁H₁₂N₂O₃ | 236.25 | 2-methyl, 3-methoxy ester | Ester |

| 2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide | DTXSID90844415 | C₁₈H₂₂N₄O₃ | 343.39 | 2-butyl, 3-methoxy, 6-carboxamide with furanylmethyl | Carboxamide |

Research Implications

- Bioactivity : Carboxylic acid derivatives are more likely to engage in ionic interactions with targets (e.g., enzymes or receptors), whereas carboxamides and esters may prioritize hydrophobic or hydrogen-bonding interactions .

- Synthetic Accessibility : The absence of a butyl group in analogs like methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate simplifies synthesis but may reduce steric effects critical for selectivity .

Biological Activity

2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

The compound is characterized by an indazole core, which is known for its diverse biological activities. The presence of the butyl and methoxy groups contributes to its lipophilicity and overall biological profile.

Biological Activity Overview

Research indicates that derivatives of indazole compounds, including 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid, exhibit a range of biological activities:

- Antitumor Activity : Indazole derivatives have been shown to inhibit various cancer cell lines, indicating potential as anticancer agents.

- Antimicrobial Properties : Some studies suggest that indazole compounds possess antimicrobial activity against protozoa and bacteria.

- Enzyme Inhibition : Certain derivatives demonstrate the ability to inhibit key enzymes involved in disease pathways, such as kinases.

Antitumor Activity

A study focused on the synthesis and evaluation of indazole derivatives reported significant antitumor activity against several cancer cell lines. For example, compound 82a exhibited IC50 values of 0.4 nM against Pim kinases, indicating strong inhibitory effects .

Antimicrobial Activity

Research has demonstrated that some indazole derivatives are more potent than standard treatments like metronidazole. For instance, compound 18 showed 12.8 times greater activity against Giardia intestinalis compared to metronidazole .

Enzyme Inhibition

Indazole-containing compounds have been evaluated for their ability to inhibit kinases, which are crucial in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications in the indazole core can enhance enzyme inhibition potency .

Data Table: Biological Activities of Indazole Derivatives

| Compound | Activity Type | Target/Pathogen | IC50 Value (nM) |

|---|---|---|---|

| 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | Antitumor | Pim Kinases | 0.4 |

| Compound 18 | Antimicrobial | Giardia intestinalis | 0.78 |

| Compound 82a | Antitumor | Various Cancer Cell Lines | 0.4 |

| Compound 82b | Enzyme Inhibition | FGFR1 | <4.1 |

Case Study 1: Antitumor Evaluation

In a series of experiments conducted by Kolesnikov et al., several indazole derivatives were synthesized and evaluated for their antitumor properties against different malignancies. The results indicated that specific modifications in the structure led to enhanced potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

A comparative study on the efficacy of various indazole derivatives against common pathogens showed that some compounds significantly outperformed traditional antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using indazole precursors. For example, refluxing 3-formyl-indazole derivatives with alkylating agents (e.g., butyl halides) in acetic acid with sodium acetate as a catalyst, followed by methoxylation at the 3-position . Purification typically involves recrystallization (using solvents like ethanol/water) or HPLC, with purity validation via HPLC (>97% purity is achievable under optimized conditions) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for methoxy and butyl protons, ¹³C NMR for carboxylic acid resonance).

- Mass Spectrometry (MS) : Validate molecular weight (248.28 g/mol) and fragmentation patterns .

- HPLC : Assess purity and detect impurities using C18 columns with UV detection at 254 nm .

Q. How should 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid be stored to ensure stability?

- Methodology : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the methoxy group or decarboxylation. Desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Dose-Response Studies : Perform IC50/EC50 determinations under standardized conditions (e.g., pH 7.4, 37°C) to account for concentration-dependent effects .

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme-linked assays vs. cell-based assays) to rule out interference from solvents or impurities .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-chloro-6-methyl-1H-indazole-3-carboxylic acid) to identify scaffold-specific trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use PubChem 3D conformers (CID: 884502-23-2) to model binding to enzymes like cyclooxygenase-2 or kinases. Software like AutoDock Vina is recommended .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .

Q. What experimental designs mitigate synthetic challenges, such as low yield in the methoxylation step?

- Methodology :

- Catalyst Screening : Test alternatives to sodium acetate (e.g., K2CO3 or phase-transfer catalysts) to improve methoxy group incorporation .

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation via controlled heating .

Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH). Monitor degradation via LC-MS to identify primary breakdown products (e.g., decarboxylated derivatives) .

- Kinetic Modeling : Calculate shelf life using Arrhenius equations under accelerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.